molecular formula C11H15NOS B7474986 N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide

N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide

Cat. No. B7474986
M. Wt: 209.31 g/mol
InChI Key: XUHFKWLHAWHXNQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce seizure activity, alleviate pain, and reduce inflammation. In addition, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is its potent pharmacological activity. This makes it an ideal candidate for use in preclinical studies aimed at evaluating the efficacy of novel therapeutic agents. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the exploration of the compound's potential applications in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. In addition, there is also a need for further studies aimed at elucidating the precise mechanism of action of this compound, which could help to inform the development of more effective therapeutic agents.
In conclusion, N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a promising compound with potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities, and has also shown promise in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then subjected to purification by column chromatography to obtain the pure compound.

Scientific Research Applications

N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. In addition, this compound has also shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-9-7(2)6-10(14-9)11(13)12-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHFKWLHAWHXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide

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